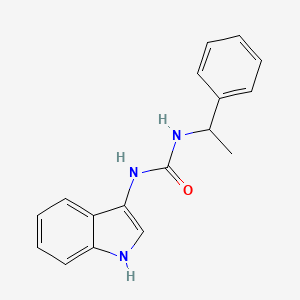

1-(1H-indol-3-yl)-3-(1-phenylethyl)urea

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(1H-indol-3-yl)-3-(1-phenylethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O/c1-12(13-7-3-2-4-8-13)19-17(21)20-16-11-18-15-10-6-5-9-14(15)16/h2-12,18H,1H3,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDOWGOVNEAROPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)NC2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 1h Indol 3 Yl 3 1 Phenylethyl Urea

Established Synthetic Pathways for 1-(1H-indol-3-yl)-3-(1-phenylethyl)urea

The construction of the this compound scaffold can be achieved through several established synthetic methodologies, primarily involving the formation of the urea (B33335) linkage between an indole-containing precursor and a phenylethylamine derivative.

Key Reaction Steps and Reagents Employed

A common and direct approach to the synthesis of unsymmetrical ureas such as this compound involves the reaction of an isocyanate with an amine. In this context, the synthesis can proceed via two primary routes:

Route A: Reaction of 3-indolyl isocyanate with 1-phenylethylamine (B125046). This pathway necessitates the prior formation of 3-indolyl isocyanate. This intermediate can be generated from indole-3-carboxylic acid via a Curtius rearrangement, often employing reagents like diphenyl phosphorazidate (DPPA) and triethylamine (B128534) (Et3N). nih.gov The resulting isocyanate is then treated with 1-phenylethylamine to yield the target urea.

Route B: Reaction of 3-aminoindole with 1-phenylethyl isocyanate. Alternatively, 3-aminoindole can be reacted with a pre-formed or in situ generated 1-phenylethyl isocyanate. The isocyanate can be synthesized from 1-phenylethylamine using phosgene (B1210022) or a phosgene equivalent like triphosgene. mdpi.com

Another versatile method involves the use of carbamate (B1207046) intermediates. For instance, a phenyl carbamate derivative of either the indole (B1671886) or the phenylethylamine moiety can be prepared and subsequently reacted with the corresponding amine partner to form the urea linkage. mdpi.comnih.gov

A one-pot synthesis approach has also been described for related urea derivatives, which could be adapted for the target compound. This involves the reaction of an alkyl halide, sodium azide, a phosphine (B1218219) reagent, and an amine under a carbon dioxide atmosphere, proceeding through an in situ generated isocyanate. beilstein-journals.org

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of solvent, reaction temperature, and catalyst.

For isocyanate-based reactions, anhydrous solvents such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are typically used to prevent the hydrolysis of the isocyanate intermediate. nih.govmdpi.com The reaction temperature can vary from room temperature to elevated temperatures, depending on the reactivity of the specific substrates.

In the synthesis of related bis(indolyl)methane derivatives using urea-based catalysts, it was found that catalyst loading and temperature significantly impact the reaction yield. researchgate.net For instance, increasing the catalyst loading from 5 mol% to 20 mol% resulted in an increased product yield. researchgate.net Microwave irradiation has also been employed to accelerate similar reactions, sometimes leading to improved yields in shorter reaction times. researchgate.netmdpi.com

The table below summarizes typical reaction conditions that could be optimized for the synthesis of this compound based on analogous reactions.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Solvent | Dichloromethane (DCM) | 1,2-Dichloroethane | Tetrahydrofuran (THF) |

| Temperature | Room Temperature | 60 °C | Reflux |

| Catalyst | Triethylamine (Et3N) | (Thio)urea-based catalyst | None |

| Heating | Conventional | Conventional | Microwave Irradiation |

| Reaction Time | 6-8 hours | 24 hours | 3 minutes |

Green Chemistry Approaches in the Synthesis of this compound

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods. Green chemistry principles are being increasingly applied to the synthesis of pharmacologically relevant molecules, including urea derivatives.

Utilization of Sustainable Catalysts and Solvents

The use of green catalysts and solvents can significantly reduce the environmental impact of the synthesis of this compound.

Sustainable Catalysts: Biocatalysts, such as lipases, have been successfully used in the synthesis of related compounds like 1-phenylethyl acetate, offering high selectivity and environmentally friendly reaction conditions. scirp.org The use of simple, abundant metal catalysts, such as those based on iron, is also a greener alternative to more toxic heavy metal reagents. mdpi.com Organocatalysts, including thiourea (B124793) derivatives, have been shown to be effective in related indole chemistry and can often be used in low concentrations. researchgate.net

Green Solvents: The replacement of volatile and hazardous organic solvents is a key aspect of green chemistry. Water, ethanol, and polyethylene (B3416737) glycol (PEG) are considered greener alternatives. researchgate.net For some urea syntheses, solvent-free conditions, particularly under microwave irradiation, have proven to be effective. nih.gov The use of deep eutectic solvents (DESs) and bio-based solvents like 2-methyltetrahydrofuran (B130290) are also emerging as sustainable options. researchgate.net

Energy-Efficient Synthesis Protocols

Energy efficiency is another important principle of green chemistry. The use of microwave irradiation can significantly reduce reaction times and, consequently, energy consumption compared to conventional heating methods. beilstein-journals.orgmdpi.com One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, also contribute to a more energy-efficient process by reducing the number of workup and purification steps. beilstein-journals.org

Derivatization Strategies and Analogue Synthesis Based on the this compound Scaffold

The this compound scaffold offers multiple points for chemical modification to generate a library of analogues for structure-activity relationship (SAR) studies.

Derivatization can be targeted at three main positions:

The Indole Ring: The indole nitrogen can be alkylated or acylated to introduce various substituents. researchgate.net Furthermore, electrophilic substitution reactions can be performed on the indole ring, although the directing effects of the existing substituent at the 3-position would need to be considered.

The Phenyl Ring of the Phenylethyl Moiety: The phenyl ring can be substituted with a wide range of functional groups. This can be achieved by starting with appropriately substituted 1-phenylethylamine precursors. nih.gov

The Urea Linkage: While the urea linkage itself is generally stable, modifications to the adjacent methylene (B1212753) and methine groups of the phenylethyl moiety can be explored.

A study on related 1-phenyl-3-(1-phenylethyl)urea derivatives demonstrated that the introduction of different substituents on the phenyl ring led to a range of biological activities. nih.gov Similarly, modifications to the indole ring, such as the introduction of methyl or other alkyl groups, can be readily achieved. rsc.org

The following table illustrates potential derivatization points on the this compound scaffold.

| Scaffold Position | Potential Modification | Example Reagents/Precursors |

| Indole N-H | Alkylation, Acylation | Alkyl halides, Acid chlorides |

| Indole Ring | Electrophilic Substitution | Halogenating agents, Nitrating agents |

| Phenylethyl Phenyl Ring | Substitution | Substituted 1-phenylethylamines |

| Urea Linkage | N-Alkylation | Not commonly explored |

Modification of the Indole Moiety

The indole nucleus of this compound offers several positions for chemical modification, allowing for the introduction of a wide range of functional groups to modulate the compound's properties.

N-Alkylation and N-Arylation: The nitrogen atom of the indole ring (N-1 position) is a common site for substitution. Deprotonation with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), followed by the addition of an alkyl or aryl halide, can introduce various substituents. For instance, N-alkylation can be achieved using alkyl bromides or iodides in a polar aprotic solvent like dimethylformamide (DMF).

Electrophilic Aromatic Substitution: The indole ring is an electron-rich aromatic system and is susceptible to electrophilic substitution, primarily at the C-2, C-4, C-5, C-6, and C-7 positions. The presence of the urea substituent at the C-3 position will influence the regioselectivity of these reactions. Common electrophilic substitution reactions include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) can be achieved using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS).

Nitration: Nitration can be performed using nitric acid in the presence of a dehydrating agent like sulfuric acid, although careful control of reaction conditions is necessary to avoid over-oxidation.

Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of acyl and alkyl groups, respectively, onto the benzene (B151609) portion of the indole ring, typically using a Lewis acid catalyst.

Transition Metal-Catalyzed Cross-Coupling Reactions: For more complex modifications, transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, can be employed on halogenated derivatives of the indole moiety. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, significantly expanding the structural diversity.

| Position of Modification | Type of Reaction | Typical Reagents and Conditions | Potential Substituents |

|---|---|---|---|

| N-1 | N-Alkylation/N-Arylation | Base (e.g., NaH, K2CO3), Alkyl/Aryl Halide, DMF | Methyl, Ethyl, Benzyl, Phenyl |

| C-2, C-4, C-5, C-6, C-7 | Halogenation | NCS, NBS, NIS in an inert solvent | -Cl, -Br, -I |

| C-5 | Nitration | HNO3, H2SO4 | -NO2 |

| Halogenated Indole | Suzuki Coupling | Boronic acid, Pd catalyst, Base | Aryl, Heteroaryl |

Variations within the Urea Linkage

The urea linkage is a critical component for the biological activity of many compounds, primarily due to its ability to act as both a hydrogen bond donor and acceptor. nih.gov Modifications to this linker can influence the compound's binding affinity and conformational flexibility.

N-Alkylation/N-Arylation of Urea Nitrogens: The nitrogen atoms of the urea moiety can also be substituted, leading to trisubstituted ureas. This can be achieved by deprotonation with a strong base followed by reaction with an appropriate electrophile. However, selective alkylation of one nitrogen over the other can be challenging and may require specific protecting group strategies.

Conversion to Thiourea: The carbonyl group of the urea can be converted to a thiocarbonyl group to form the corresponding thiourea derivative. This is typically achieved using reagents like Lawesson's reagent or phosphorus pentasulfide (P4S10). The resulting thiourea will have different hydrogen bonding properties and steric profiles compared to the original urea.

Bioisosteric Replacements: In medicinal chemistry, the urea moiety can be replaced with bioisosteres—functional groups with similar physicochemical properties that can elicit a similar biological response. Examples of urea bioisosteres include squaramides, guanidines, and sulfonamides. The synthesis of such analogs would require a divergent synthetic approach, starting from 3-aminoindole and the appropriate phenylethyl-containing building block.

| Type of Modification | Description | Typical Reagents |

|---|---|---|

| Thiourea Formation | Replacement of the carbonyl oxygen with sulfur. | Lawesson's reagent, P4S10 |

| N-Alkylation | Introduction of an alkyl group on one of the urea nitrogens. | Strong base, Alkyl halide |

| Bioisosteric Replacement | Replacement of the urea moiety with a different functional group. | Requires de novo synthesis with appropriate building blocks. |

Alterations to the Phenylethyl Substituent

The phenylethyl group provides a lipophilic domain and a chiral center, both of which can be crucial for biological activity. Modifications to this part of the molecule can significantly impact its interaction with biological targets.

Substitution on the Phenyl Ring: The phenyl ring of the phenylethyl moiety is amenable to electrophilic aromatic substitution, similar to the indole ring. Halogenation, nitration, and Friedel-Crafts reactions can introduce a variety of substituents at the ortho, meta, and para positions. These substitutions can alter the electronic properties and steric bulk of this region of the molecule. For example, the introduction of electron-withdrawing or electron-donating groups can influence the compound's metabolic stability and binding interactions.

Modification of the Ethyl Linker: The ethyl linker can be homologated or shortened to investigate the optimal distance between the phenyl ring and the urea moiety. Additionally, the introduction of substituents on the benzylic carbon (the carbon bearing the phenyl group and attached to the nitrogen) can further probe the steric requirements of the binding pocket.

Replacement of the Phenyl Group: The phenyl group can be replaced with other aromatic or heteroaromatic rings to explore different binding interactions. For instance, replacing the phenyl ring with a pyridine, thiophene, or furan (B31954) ring would introduce different electronic and hydrogen bonding capabilities.

| Region of Modification | Type of Reaction | Potential Outcome |

|---|---|---|

| Phenyl Ring | Electrophilic Aromatic Substitution | Introduction of halogens, nitro groups, alkyl groups, etc. |

| Ethyl Linker | Homologation/Shortening | Varying the distance between the phenyl ring and the urea. |

| Phenyl Group | Replacement with other (hetero)aromatics | Introduction of different electronic and steric properties. |

Structure Activity Relationship Sar Studies of 1 1h Indol 3 Yl 3 1 Phenylethyl Urea Derivatives

Systematic Modification of the Indole (B1671886) Moiety and Its Impact on Biological Activity

The indole nucleus is a prevalent feature in many biologically active compounds and offers multiple positions for substitution, allowing for the fine-tuning of a molecule's properties. benthamscience.comopenmedicinalchemistryjournal.com Its derivatization is a common strategy in drug discovery to enhance potency and selectivity. nih.govnih.gov

The electronic and steric properties of substituents on the indole ring, as well as their specific location, are critical determinants of biological activity. The indole ring is highly reactive at its 3-position towards electrophilic substitution, which is a key consideration in its functionalization. researchgate.net However, when the C3 position is occupied, as in the parent compound, other positions become targets for modification. rsc.org

Studies on related indole derivatives have shown clear patterns for substituent effects:

Halogenation: The introduction of halogen atoms can significantly influence activity. For instance, in some series of indole derivatives, fluorine-substituted compounds were found to be more potent than their chlorine-substituted counterparts. researchgate.net

Positional Importance: The position of substitution is crucial. For certain classes of indole compounds, substitution at the C4-position of the indole ring was found to be the least favorable for activity. researchgate.net Conversely, placing a methoxy group at the C5 or C6-position contributed to optimal activity in some indole-propenone derivatives. researchgate.net

Steric Hindrance: The size and placement of substituents can introduce steric hindrance, which may negatively impact activity. For example, the presence of a methyl group on the nitrogen-containing heterocycle of indole can increase spatial requirements during reactions like hydrogenation, thereby weakening its activity compared to the unsubstituted indole. mdpi.com

| Indole Ring Position | Substituent Type | Observed Impact on Biological Activity | Reference |

|---|---|---|---|

| Position 4 | General Substitution | Often unfavorable for activity | researchgate.net |

| Position 5/6 | Methoxy Group (-OCH3) | Can contribute to optimal activity | researchgate.net |

| General | Fluorine vs. Chlorine | Fluorine substitution can be more potent than chlorine | researchgate.net |

| Position 2/3 | Methyl Group (-CH3) | Can increase steric hindrance and weaken activity | mdpi.com |

Bioisosteric replacement, where a functional group is replaced by another with similar physical or chemical properties, is a key strategy in drug design. nih.gov Replacing the indole moiety with other heterocyclic systems can modulate a compound's potency, selectivity, and pharmacokinetic properties. nih.govmdpi.com For example, topological inversion of the indole heterocycle to an isostere has been used to allow for functionalization at different positions to better interact with a biological target. nih.gov Indole compounds featuring a heteroatom substituent directly at the 3-position represent another avenue of structural modification. researchgate.net Such replacements can alter the electronic distribution and hydrogen-bonding capabilities of the core structure, leading to different biological outcomes. researchgate.net

Alterations to the Urea (B33335) Linkage and Their Influence on Molecular Interaction

The urea functional group is a cornerstone of many bioactive compounds, primarily due to its unique hydrogen bonding capabilities and specific conformational preferences. nih.govresearchgate.net It acts as a rigid linker that correctly orients the two flanking moieties (indole and phenylethyl) for optimal interaction with a target.

The planarity and conformational flexibility of the urea linkage are critical for its function. N,N'-disubstituted ureas, like the parent compound, generally prefer a trans,trans conformation. nih.gov However, the substitution pattern can significantly influence this preference. researchgate.net

The rotation around the C-N bonds of the urea is hindered, creating a relatively rigid structure. Computational studies on simple alkyl- and phenyl-substituted ureas have quantified these rotational barriers:

The barrier to rotation about the C(sp²)-N bond (the bond within the urea backbone) is typically in the range of 8.6–9.4 kcal/mol. acs.orgnih.gov

The barrier to rotation for the N-C(aryl) bond is considerably lower, with a predicted maximum of 2.4 kcal/mol for a phenyl group. acs.orgnih.govresearchgate.net

The barrier for an N-C(alkyl) bond varies with the size of the alkyl group; for an ethyl group, it is predicted to be around 6.2 kcal/mol. nih.govacs.org

This inherent rigidity, governed by significant rotational energy barriers, helps to lock the molecule into a specific bioactive conformation, reducing the entropic penalty upon binding to a target. chemrxiv.org

| Bond in Urea Moiety | Type of Rotation | Calculated Energy Barrier (kcal/mol) | Reference |

|---|---|---|---|

| C(sp²)-N (Urea backbone) | Rotation of amide bond | 8.6 - 9.4 | acs.orgnih.gov |

| N-C(phenyl) | Rotation of phenyl group | ~2.4 | nih.govresearchgate.net |

| N-C(ethyl) | Rotation of ethyl group | ~6.2 | nih.govacs.org |

The urea moiety is an excellent hydrogen bond donor and acceptor. The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. researchgate.netmdpi.com This ability to form multiple, specific hydrogen bonds is often the primary reason for incorporating a urea group into a drug candidate. researchgate.netresearchgate.netnih.gov

Substitution Patterns on the Phenylethyl Group and Structure-Activity Correlations

The phenylethyl portion of the molecule also plays a vital role in molecular recognition, often engaging with hydrophobic pockets in the target binding site. Modifications to this group have been shown to produce significant variations in biological activity.

In a study of 1-phenyl-3-(1-phenylethyl)urea derivatives as complement inhibitors, the initial hit compound was 1-(3,4-dimethoxyphenyl)-3-(1-phenylethyl)urea. nih.gov Subsequent modifications to this scaffold revealed distinct SAR trends:

Substitutions on the Phenyl Ring: Introducing substituents on the phenyl ring of the phenylethyl group was explored. While detailed results for this specific modification were part of a broader study, the focus often shifted to the other phenyl ring attached to the urea.

Modifications to the Ethyl Linker: The ethyl chain itself was a target of modification. Replacing the methyl group (at the alpha-carbon of the ethyl chain) with other substituents had a profound impact on activity.

Substitution with an ethyl, allyl, or ethyl acetate group led to a 9- to 28-fold improvement in activity compared to the parent methyl-substituted compound. nih.gov

Conversely, replacing the methyl with a larger benzyl group or a simple hydrogen atom resulted in weaker activity. nih.gov

Positional Isomers: Moving the substitution from the 3-position to the 4-position of the other phenyl ring (the one derived from dimethoxyphenylamine) led to inactive compounds, highlighting the specific spatial requirements of the binding site. nih.gov

These findings indicate that the size, electronics, and hydrophobicity of the substituent on the phenylethyl moiety are critical for productive interactions with the biological target. The positive impact of slightly larger, flexible groups like ethyl and allyl suggests they may better fill a hydrophobic pocket or induce a more favorable binding conformation.

| Modification Site | Substituent | Impact on Activity (Relative to Methyl) | Reference |

|---|---|---|---|

| α-carbon of ethyl group | Ethyl (-CH2CH3) | ~9-28 fold improvement | nih.gov |

| α-carbon of ethyl group | Allyl (-CH2CH=CH2) | ~9-28 fold improvement | nih.gov |

| α-carbon of ethyl group | Ethyl acetate (-CH2COOEt) | ~9-28 fold improvement | nih.gov |

| α-carbon of ethyl group | Benzyl (-CH2Ph) | Weaker activity | nih.gov |

| α-carbon of ethyl group | Hydrogen (-H) | Weaker activity | nih.gov |

Aromatic Ring Substitutions

Systematic modifications of the aromatic rings have demonstrated a significant impact on the compound's potency. Studies on analogous phenyl-urea systems provide a predictive framework for understanding substitutions on both the indole and phenyl rings of the target molecule.

Indole Ring Substitutions: The indole nucleus is a "privileged structure" in medicinal chemistry, and its substitution patterns are crucial for activity. nih.gov While specific data for 1-(1H-indol-3-yl)-3-(1-phenylethyl)urea is not extensively detailed in the available literature, general SAR principles for indole derivatives suggest that modifications at positions 1, 2, and 5 are of particular importance. nih.gov For instance, in other bioactive indole compounds, introducing small alkyl or benzyl groups at the N-1 position can modulate lipophilicity and steric interactions within a binding pocket. Halogenation, particularly at the 5-position of the indole ring, is a common strategy to enhance activity, potentially through improved hydrophobic interactions or by altering electronic properties. mdpi.com

Phenylethyl Group Substitutions: More direct SAR data can be extrapolated from studies on 1-phenyl-3-(1-phenylethyl)urea derivatives. Research indicates a clear preference for certain electronic properties on this phenyl ring. Generally, the SAR is considered flat, with many modifications leading to similar or reduced activity compared to an unsubstituted phenyl group. nih.gov However, a discernible trend shows that compounds bearing electron-donating groups (EDGs) exhibit better activity, whereas those with electron-withdrawing groups (EWGs) can see a significant decrease in potency, sometimes by as much as 30- to 100-fold. nih.gov This suggests that the electronic nature of the phenyl ring is a key determinant in molecular interactions.

| Substituent (Position) | Electronic Effect | Relative Activity Trend |

|---|---|---|

| -H (Unsubstituted) | Neutral | Baseline |

| -OCH3 (para) | Electron-Donating | Improved |

| -CH3 (para) | Electron-Donating | Improved |

| -Cl (para) | Electron-Withdrawing | Decreased |

| -CF3 (para) | Strongly Electron-Withdrawing | Significantly Decreased |

Alkyl Chain Length and Branching Effects

Modifications to the linker between the urea nitrogen and the phenyl group have yielded some of the most dramatic changes in activity. This region is highly sensitive to both length and steric bulk.

In extensive SAR studies on related compounds, replacing the methyl group of the phenylethyl moiety with longer alkyl chains has been shown to be highly beneficial. nih.gov A remarkable improvement in activity, sometimes up to 1000-fold, was observed when the methyl group was replaced with a five- or six-carbon chain. nih.gov This suggests the presence of a large, hydrophobic binding pocket that can accommodate these extended chains. However, this effect has its limits, as chains that are too long can lead to poor solubility and a complete loss of activity. nih.gov

| Modification to Phenylethyl Moiety | Chain Type | Relative Activity Trend |

|---|---|---|

| -CH3 (Original) | Short Alkyl | Baseline |

| -CH2CH2CH2CH2CH3 (Pentyl) | Long Alkane | Dramatically Increased |

| -CH2CH2CH2CH2CH2CH3 (Hexyl) | Long Alkane | Dramatically Increased |

| -CH2CH2CH2CH2CH2CH2CH3 (Heptyl) | Very Long Alkane | Inactive (Poor Solubility) |

| -CH2-Cyclohexyl | Cycloalkane | Decreased vs. Alkane |

Conformational Analysis and Its Role in the Structure-Activity Relationships of this compound

The three-dimensional structure and conformational flexibility of urea derivatives are pivotal to their biological function, governing how they fit into a target's binding site. The urea moiety itself is planar due to resonance, but rotation can occur around the C-N single bonds. nih.gov For N,N'-disubstituted ureas, four primary low-energy conformations are possible, with the trans,trans conformation often being the most stable and commonly observed in both solution and solid states. nih.govresearchgate.net

Computational studies on simpler phenylureas and alkylureas reveal that the energy barriers to rotation around the C(sp²)-N bond are typically in the range of 8-10 kcal/mol. nih.gov The rotation of the larger aryl and alkyl substituents attached to the nitrogen atoms has lower energy barriers, for example, ~2.4 kcal/mol for a phenyl group. nih.govscilit.com

For this compound, the conformational profile is determined by:

Rotation around the Indole-N bond: This dictates the orientation of the large, planar indole ring relative to the central urea plane.

Rotation around the Phenylethyl-N bond: This determines the spatial position of the phenylethyl group.

Development of Quantitative Structure-Activity Relationship (QSAR) Models for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.comnih.gov Developing a QSAR model for analogues of this compound would be a critical step in optimizing lead compounds and designing new, more potent derivatives.

The development process typically involves several key stages:

Data Set Preparation: A series of analogues with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. This set is then divided into a training set for model generation and a test set for external validation. nih.gov

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can be classified into several types:

1D/2D Descriptors: Molecular weight, atom counts, topological indices, and connectivity indices.

3D Descriptors: Properties related to the 3D conformation, such as molecular shape and volume.

Physicochemical Descriptors: LogP (lipophilicity), molar refractivity (MR), polarizability, and dipole moment. researchgate.net

Quantum Chemical Descriptors: Energies of frontier orbitals (HOMO, LUMO), electrostatic potentials, and partial atomic charges. researchgate.net

Model Building: Statistical methods are used to build a regression model linking the descriptors (independent variables) to the biological activity (dependent variable). Common methods include:

Multiple Linear Regression (MLR): Creates a linear equation. nih.gov

Partial Least Squares (PLS): A method suitable when descriptors are intercorrelated. mdpi.com

Machine Learning Algorithms: Support Vector Machines (SVM), Random Forest, or Artificial Neural Networks for capturing non-linear relationships. nih.gov

Model Validation: The model's statistical quality and predictive power are rigorously assessed. This involves internal validation (e.g., leave-one-out cross-validation, q²) and external validation using the test set (e.g., r²_ext). nih.govmdpi.com

For indole and urea derivatives, QSAR studies have shown that activity is often influenced by a combination of steric, electronic, and hydrophobic factors. nih.govmdpi.com A robust QSAR model for this series could quantify the insights from SAR studies—for example, confirming the importance of electron-donating groups on the phenyl ring or the optimal length of the alkyl chain—and guide the synthesis of new analogues with predicted high activity.

Preclinical Pharmacological Investigations of 1 1h Indol 3 Yl 3 1 Phenylethyl Urea in in Vitro and in Vivo Models

Assessment of Cell-Based Activity and Phenotypic Screening of 1-(1H-indol-3-yl)-3-(1-phenylethyl)urea

There is no publicly available information from the searched resources detailing the cell-based activity or results from phenotypic screening of this compound.

Mechanistic Efficacy Studies in Relevant Biological Systems (e.g., cell lines, primary cultures, ex vivo tissues)

No studies were identified that investigated the mechanistic efficacy of this compound in cell lines, primary cultures, or ex vivo tissues.

Dose-Response Characterization

Data on the dose-response relationship of this compound in biological systems is not available in the reviewed literature.

Time-Dependent Effects

There is no available information regarding the time-dependent effects of this compound in the investigated preclinical models.

Investigations of Target Engagement and Downstream Biological Effects in Animal Models (e.g., mechanistic studies in rodents, ex vivo analysis of tissues)

No in vivo studies in animal models have been published that describe the target engagement or downstream biological effects of this compound.

Biomarker Analysis in Animal Models

There is no data available on the analysis of biomarkers in animal models following administration of this compound.

Route of Administration Effects on Target Engagement

Information on how different routes of administration might affect the target engagement of this compound is not available.

Following a comprehensive search for preclinical pharmacological investigations of the specific chemical compound this compound, it has been determined that there is no publicly available scientific literature detailing its comparative pharmacological profiling with known reference compounds in either in vitro or in vivo models.

Therefore, the requested article cannot be generated at this time due to the absence of relevant preclinical data for the compound .

Computational Chemistry and in Silico Modeling of 1 1h Indol 3 Yl 3 1 Phenylethyl Urea

Molecular Docking and Dynamics Simulations for 1-(1H-indol-3-yl)-3-(1-phenylethyl)urea Binding Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to predict the binding mode of a ligand to a protein of known three-dimensional structure. Following docking, molecular dynamics (MD) simulations can be employed to study the conformational changes and stability of the ligand-protein complex over time.

Molecular docking studies have been performed on various urea (B33335) derivatives to elucidate their binding interactions with target proteins. For instance, docking simulations of 1,3-disubstituted ureas into the active sites of human soluble epoxide hydrolase (sEH) have been conducted. researchgate.net Similarly, docking studies of 1-(substituted phenyl)-3-(naphtha[1,2-d]thiazol-2-yl)urea derivatives with the human adenosine (B11128) A2A receptor (AA2AR) have revealed key binding interactions. bioinformation.net These studies often show that the urea moiety forms crucial hydrogen bonds with amino acid residues in the active site. mdpi.com For example, in the case of sulfonyl ureas targeting sEH, the nitrogens of the urea group form hydrogen bonds with the carboxyl group of Asp335. mdpi.com

In the context of indole-containing ureas, molecular docking of novel pyridin-2-yl urea inhibitors with ASK1 kinase predicted two possible binding modes. mdpi.com These computational predictions were then used to guide further optimization of the lead compounds. mdpi.com The analysis of ligand-protein interactions often reveals the importance of both hydrogen bonding and hydrophobic interactions in stabilizing the complex.

Prediction of Binding Affinities and Ligand Efficiencies for this compound Analogues

Computational methods can be used to predict the binding affinity of a ligand for its target protein. These predictions are valuable for prioritizing compounds for synthesis and experimental testing. A study on 1-phenyl-3-(1-phenylethyl)urea derivatives as complement inhibitors demonstrated a clear structure-activity relationship, where modifications to the chemical structure led to significant changes in inhibitory activity. nih.govnih.gov For example, the introduction of a five- or six-carbon chain greatly improved the activity of the compounds. nih.govnih.gov

The correlation between docking scores and experimental activity has been explored for various urea derivatives. For a set of antiparkinsonian 1-(substituted phenyl)-3-(naphtha[1,2-d]thiazol-2-yl)urea/thiourea (B124793) derivatives, a good correlation was found between the docking score and the in vivo activity. bioinformation.net This indicates that molecular docking can be a reliable tool for predicting the relative binding affinities of analogs.

| Compound Analogue | Modification | Predicted/Observed Activity |

| 1-(3,4-dimethoxyphenyl)-3-(1-phenylethyl)urea (Hit 1) | Parent Compound | Moderate complement inhibition (IC50 = 50 µM) nih.gov |

| (R)-enantiomer of Hit 1 | Stereochemistry | Very weak inhibition nih.gov |

| Analogues with 5- or 6-carbon chain | Alkyl chain addition | Greatly improved activity (e.g., IC50 = 13 nM for 7l) nih.gov |

| Analogues with electron-donating groups | Phenyl ring substitution | Better activity nih.gov |

| Analogues with electron-withdrawing groups | Phenyl ring substitution | 30-100-fold decrease in activity nih.gov |

Pharmacophore Modeling and Virtual Screening for Novel Scaffolds based on this compound

Pharmacophore modeling is a computational technique that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. A pharmacophore model can then be used as a query in a virtual screen of large compound libraries to identify novel scaffolds that possess the desired features.

While a specific pharmacophore model for this compound is not detailed in the provided results, the principles of this approach are widely applied in drug discovery. For example, a scaffold-focused virtual screen was successfully used to discover novel inhibitors of the mitotic kinase TTK. nih.gov This approach involved using a known active scaffold to search for other scaffolds with similar 2D and 3D features. nih.gov Such a strategy could be applied to the this compound scaffold to discover new classes of compounds with similar biological activities.

Virtual screening has led to the identification of novel inhibitor scaffolds for targets like the NLRP3 inflammasome. researchgate.net This highlights the power of computational methods in exploring vast chemical space to find new starting points for drug design.

Cheminformatics Analysis of this compound Chemical Space

Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical information. This can include the analysis of chemical libraries, the prediction of physicochemical properties, and the identification of structure-activity relationships.

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry for lead optimization and the discovery of novel chemical entities. nih.govresearchgate.netcapes.gov.br Bioisosteric replacement involves substituting a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. nih.govresearchgate.net Scaffold hopping is a more drastic change, where the core structure (scaffold) of a molecule is replaced with a different one, while maintaining the key binding interactions. nih.govresearchgate.netcapes.gov.brresearchgate.net

These techniques are often guided by computational analysis. For example, a knowledge-based method was developed to identify bioisosteric or scaffold replacements by analyzing ligand fragments that overlap in similar binding sites within the Protein Data Bank. researchgate.net This approach could be used to identify potential replacements for the indole (B1671886), urea, or phenylethyl moieties of this compound to generate novel analogs with potentially improved properties. The goal of these strategies is to explore new chemical space, improve drug-like properties, and circumvent existing patents. nih.govcapes.gov.br

Chemical Diversity and Library Design

The strategic design of chemical libraries is a cornerstone of modern drug discovery, aiming to explore vast regions of chemical space to identify novel bioactive molecules. The compound this compound serves as a compelling scaffold for the generation of diverse compound libraries due to its inherent structural features. This includes the presence of multiple points for chemical modification, a rigid core structure provided by the indole and phenyl rings, and flexible linkages that can influence conformational diversity. Computational chemistry and in silico modeling are indispensable tools in rationally designing and assessing the diversity of a library derived from this scaffold.

The core principle behind using this compound as a template for library design is to systematically introduce chemical variations at specific positions to maximize the structural and physicochemical diversity of the resulting collection of molecules. This approach, often referred to as diversity-oriented synthesis (DOS), aims to populate chemical space with a wide array of molecular shapes and properties, thereby increasing the probability of discovering compounds with desired biological activities.

In silico library design begins with the enumeration of a virtual library of derivatives. This is achieved by defining specific reaction points on the parent scaffold and computationally applying a set of virtual reagents. For the this compound scaffold, several key positions can be targeted for modification:

The Indole Ring: Substitutions can be introduced at various positions of the indole nucleus (e.g., positions 4, 5, 6, and 7) to modulate electronic properties and steric bulk.

The Phenyl Ring: The phenyl group can be substituted with a wide range of functional groups to alter lipophilicity, polarity, and potential hydrogen bonding interactions.

The Urea Linker: While the core urea moiety is often maintained for its hydrogen bonding capabilities, modifications to the adjacent methylene (B1212753) and methyl groups can be explored.

The Ethyl Linker: The stereochemistry of the chiral center on the phenylethyl group can be varied, and the methyl group can be replaced with other small alkyl groups.

The generated virtual library can then be subjected to a rigorous diversity analysis using a variety of computational techniques. The goal is to select a subset of compounds for synthesis that provides the broadest coverage of chemical space. Key methods for assessing chemical diversity include:

Descriptor-Based Diversity Analysis: This involves calculating a range of molecular descriptors for each compound in the virtual library. These descriptors can be broadly categorized into 1D (e.g., molecular weight, logP), 2D (e.g., topological indices, molecular fingerprints), and 3D (e.g., molecular shape, pharmacophore features) descriptors. By analyzing the distribution of these descriptors, it is possible to quantify the diversity of the library.

Scaffold Diversity Analysis: This method focuses on identifying the variety of core molecular frameworks within the library. While a library derived from a single scaffold will have limited scaffold diversity, this analysis can be useful for comparing libraries built from different starting points.

Clustering Analysis: Compounds in the virtual library can be grouped into clusters based on their structural similarity. A diverse library will have a large number of small, well-separated clusters, indicating a broad exploration of chemical space.

The following data tables illustrate a hypothetical virtual library derived from the this compound scaffold and a subsequent diversity analysis based on calculated molecular descriptors.

Table 1: Representative Virtual Library of this compound Derivatives

| Compound ID | R1 (Indole Substitution) | R2 (Phenyl Substitution) |

| Parent | H | H |

| Lib-001 | 5-F | H |

| Lib-002 | H | 4-Cl |

| Lib-003 | 6-CH3 | H |

| Lib-004 | H | 3-OCH3 |

| Lib-005 | 5-NO2 | 4-F |

| Lib-006 | 4-CN | 2-CH3 |

Table 2: Calculated Molecular Descriptors for Diversity Analysis of the Virtual Library

| Compound ID | Molecular Weight ( g/mol ) | logP | Number of H-Bond Donors | Number of H-Bond Acceptors | Topological Polar Surface Area (Ų) |

| Parent | 293.36 | 3.85 | 2 | 1 | 52.46 |

| Lib-001 | 311.35 | 3.98 | 2 | 1 | 52.46 |

| Lib-002 | 327.81 | 4.40 | 2 | 1 | 52.46 |

| Lib-003 | 307.39 | 4.21 | 2 | 1 | 52.46 |

| Lib-004 | 323.39 | 3.92 | 2 | 2 | 61.69 |

| Lib-005 | 356.35 | 4.09 | 2 | 4 | 98.28 |

| Lib-006 | 318.37 | 3.95 | 2 | 2 | 76.29 |

The data in Table 2 demonstrates how systematic structural modifications lead to a range of physicochemical properties. For instance, the introduction of a nitro group in Lib-005 significantly increases the topological polar surface area, while the addition of a chlorine atom in Lib-002 increases the lipophilicity (logP). By ensuring a broad distribution of these and other descriptors, a chemically diverse library can be constructed, enhancing the potential for discovering novel compounds with desired biological functions. This in silico-driven approach to library design allows for a more efficient and cost-effective exploration of chemical space compared to traditional, purely synthetic methods.

Analytical Methodologies for the Characterization and Quantification of 1 1h Indol 3 Yl 3 1 Phenylethyl Urea in Research Settings

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the definitive structural confirmation of newly synthesized molecules like 1-(1H-indol-3-yl)-3-(1-phenylethyl)urea. These techniques probe the molecular structure by interacting with electromagnetic radiation, providing a detailed fingerprint of the compound's atomic and electronic makeup.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR would be employed to confirm the connectivity of all atoms.

¹H NMR: The proton NMR spectrum would exhibit characteristic signals for each unique proton in the molecule. The indole (B1671886) moiety would show a distinct signal for the N-H proton, typically as a broad singlet at a high chemical shift (>10 ppm), along with several signals in the aromatic region (7-8 ppm) corresponding to the protons on the benzene (B151609) ring portion of the indole. The phenylethyl group would display signals for its aromatic protons (around 7.2-7.4 ppm), a quartet for the methine (CH) proton adjacent to the methyl group, and a doublet for the methyl (CH₃) protons. The urea (B33335) N-H protons would appear as distinct signals, the coupling of which can provide information about the adjacent chiral center.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms. The carbonyl carbon of the urea group is particularly characteristic, appearing significantly downfield (typically >150 ppm). The spectrum would also show distinct signals for the sp²-hybridized carbons of the indole and phenyl rings, as well as the sp³-hybridized carbons of the ethyl chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted data based on spectral analysis of analogous indole and urea derivatives.

| Atom | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Urea C=O | - | ~155 |

| Indole C2 | ~7.2 | ~123 |

| Indole C3 | - | ~118 |

| Indole C4-C7 | ~7.0-7.8 | ~111-126 |

| Indole C8 | - | ~136 |

| Indole C9 | - | ~122 |

| Indole N-H | ~10.5 (broad s) | - |

| Urea N-H (indole side) | ~8.5 (s) | - |

| Urea N-H (phenylethyl side) | ~6.5 (d) | - |

| Phenyl C1' | - | ~143 |

| Phenyl C2'-C6' | ~7.2-7.4 (m) | ~126-129 |

| Methine CH | ~5.0 (q) | ~50 |

| Methyl CH₃ | ~1.5 (d) | ~22 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS), often using techniques like electrospray ionization (ESI), would be used to confirm the molecular formula of this compound (C₁₇H₁₇N₃O). The analysis would show a prominent molecular ion peak ([M+H]⁺) corresponding to the calculated mass. mdpi.com Fragmentation patterns can also provide structural information; for instance, cleavage of the amide bonds in the urea linkage is a common fragmentation pathway.

Table 2: Predicted Mass Spectrometry Data for this compound Predicted data based on common fragmentation patterns of urea and indole compounds.

| Ion | Formula | Predicted m/z | Description |

| [M+H]⁺ | C₁₇H₁₈N₃O⁺ | 280.14 | Molecular Ion |

| [M+Na]⁺ | C₁₇H₁₇N₃ONa⁺ | 302.12 | Sodium Adduct |

| Fragment 1 | C₉H₇N₂O⁺ | 159.06 | From cleavage of C-N bond (indole-isocyanate fragment) |

| Fragment 2 | C₈H₁₁N⁺ | 121.09 | From cleavage of C-N bond (phenylethylamine fragment) |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would show characteristic absorption bands. Key absorptions would include N-H stretching vibrations for the indole and urea groups (typically in the 3200-3400 cm⁻¹ region), a strong C=O stretching vibration for the urea carbonyl group (around 1630-1680 cm⁻¹), C-N stretching vibrations, and absorptions corresponding to the aromatic C-H and C=C bonds of the indole and phenyl rings. mdpi.comresearchgate.netmdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of conjugated systems, such as the indole and phenyl rings, results in characteristic absorption maxima (λ_max). The UV-Vis spectrum, typically recorded in a solvent like methanol (B129727) or ethanol, would likely show strong absorptions in the UV region (around 220 nm and 280 nm), which are characteristic of the indole chromophore. mdpi.com

Table 3: Predicted IR and UV-Vis Spectroscopic Data Predicted data based on characteristic absorption values for the functional groups present.

| Technique | Feature | Predicted Value |

| IR | N-H Stretch (Indole, Urea) | 3200-3400 cm⁻¹ |

| C-H Stretch (Aromatic) | ~3100 cm⁻¹ | |

| C-H Stretch (Aliphatic) | ~2900-3000 cm⁻¹ | |

| C=O Stretch (Urea) | ~1650 cm⁻¹ | |

| C=C Stretch (Aromatic) | ~1450-1600 cm⁻¹ | |

| UV-Vis | λ_max 1 | ~220 nm |

| λ_max 2 | ~280 nm |

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity and quantifying non-volatile compounds like this compound. A reversed-phase HPLC method would be most suitable. nih.govmtc-usa.com In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The compound's purity can be determined by integrating the area of its peak relative to the total area of all peaks in the chromatogram, typically using a UV detector set to one of the compound's absorption maxima (e.g., 280 nm). Quantification is achieved by comparing the peak area to a calibration curve generated from standards of known concentration.

Table 4: Representative HPLC Method Parameters Method parameters based on established protocols for urea and indole derivatives. mtc-usa.commtc-usa.com

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile and Water (with 0.1% formic acid) |

| Elution Mode | Gradient or Isocratic |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to the low volatility and high polarity of this compound, direct analysis by GC is challenging. The compound would likely require derivatization to increase its volatility and thermal stability before injection into the GC system. mdpi.com A common derivatization technique is silylation, which replaces the active hydrogens on the urea and indole nitrogens with trimethylsilyl (B98337) (TMS) groups. mdpi.com Once derivatized, the compound can be analyzed by GC coupled with a mass spectrometer (GC-MS), which provides both separation and structural identification of the analyte and any impurities. notulaebotanicae.rooup.com

Table 5: Representative GC-MS Method Parameters (for Derivatized Analyte) Method parameters based on established protocols for indole derivatives. notulaebotanicae.rooup.com

| Parameter | Condition |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Column | HP-5MS or equivalent (30 m x 0.25 mm) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Oven Program | Temperature gradient (e.g., 100°C to 300°C) |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Impact (EI) |

Conceptual Frameworks and Future Research Directions for 1 1h Indol 3 Yl 3 1 Phenylethyl Urea

Hypothesis Generation for Specific Biological Interventions by 1-(1H-indol-3-yl)-3-(1-phenylethyl)urea

Given the structural similarities of this compound to other biologically active urea (B33335) derivatives, several hypotheses can be generated regarding its potential therapeutic applications. Research on analogous compounds provides a rational basis for predicting its interactions with specific biological systems.

Inhibition of the Complement System: A series of 1-phenyl-3-(1-phenylethyl)urea derivatives has been identified as potent inhibitors of the complement system, a crucial component of the innate immune response. nih.govnih.gov Inappropriate activation of this system is implicated in various inflammatory and autoimmune diseases. nih.gov The initial hit compound from high-throughput screening, 1-(3,4-dimethoxyphenyl)-3-(1-phenylethyl)urea, showed moderate complement inhibition. nih.gov Structural modifications revealed that the S-configuration of the phenylethyl chiral center was critical for activity. nih.gov It is hypothesized that this compound, by replacing the dimethoxyphenyl group with an indole (B1671886) moiety, could interact with components of the complement cascade, potentially inhibiting C9 deposition. nih.govnih.gov

Modulation of Soluble Epoxide Hydrolase (sEH): Many potent inhibitors of soluble epoxide hydrolase (sEH) are urea-based compounds. nih.govnih.gov The sEH enzyme metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into less active diols. mdpi.com Inhibition of sEH raises EET levels, offering potential therapeutic benefits for hypertension, inflammation, and pain. nih.govmdpi.com The structure of this compound shares the core disubstituted urea pharmacophore common to many sEH inhibitors. Therefore, it is plausible that this compound could bind to the active site of sEH, leading to its inhibition.

Anticancer and Antioxidant Activity: Phthalimide-based urea analogues have demonstrated significant anticancer and antioxidant properties. mdpi.comresearchgate.net For instance, 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea exhibited notable growth inhibition against several cancer cell lines, including EKVX, CAKI-1, and MCF7. mdpi.com High concentrations of free radicals and oxidative stress are linked to the development of cancer and other diseases. mdpi.com Given that indole derivatives themselves can possess antioxidant properties, it is hypothesized that this compound may exhibit dual anticancer and antioxidant effects by scavenging free radicals and interfering with cancer cell proliferation pathways. mdpi.com

Antimicrobial Effects: Research into various N,N-disubstituted urea derivatives has revealed promising antimicrobial activity, particularly against the bacterium Acinetobacter baumannii. nih.gov Compounds such as (R)-3-(4-chlorophenyl)-1-methyl-1-(1-phenylethyl)urea and (S)-1-benzyl-3-(3,4-dichlorophenyl)-1-(1-phenylethyl)urea showed good inhibition. nih.gov This suggests that the 1-phenylethyl urea scaffold can be a foundation for developing new antimicrobial agents. A reasonable hypothesis is that the indole moiety in this compound could confer or enhance antimicrobial properties against a range of bacterial or fungal pathogens. nih.gov

| Hypothesized Biological Target/System | Potential Intervention/Effect | Rationale Based on Analogues | Associated Disease Area |

|---|---|---|---|

| Complement System | Inhibition of complement activation, possibly at the C9 deposition stage. nih.govnih.gov | Activity of 1-phenyl-3-(1-phenylethyl)urea derivatives. nih.gov | Inflammatory and Autoimmune Diseases |

| Soluble Epoxide Hydrolase (sEH) | Inhibition of EET metabolism. mdpi.com | Urea-based compounds are a major class of sEH inhibitors. nih.govnih.gov | Hypertension, Inflammation, Pain |

| Cancer Cell Proliferation Pathways | Cytotoxic or cytostatic effects on cancer cells. mdpi.com | Anticancer activity of aryl urea analogues. mdpi.comresearchgate.net | Oncology |

| Bacterial/Fungal Enzymes or Membranes | Inhibition of microbial growth. nih.gov | Antimicrobial properties of N,N-disubstituted urea derivatives. nih.gov | Infectious Diseases |

Exploration of this compound as a Chemical Probe in Biological Research

A chemical probe is a small molecule used to study and manipulate a biological system by engaging a specific protein target. The potential of this compound as a chemical probe is contingent on its ability to demonstrate high potency and selectivity for a single biological target, such as sEH or a specific component of the complement system.

To be validated as a chemical probe, the compound would need to undergo rigorous characterization. Initial screening against the hypothesized targets would be the first step. If potent activity is identified, selectivity profiling against a broad panel of related and unrelated targets (e.g., other hydrolases, proteases, or kinases) would be essential to confirm its specificity. The indole moiety is a versatile scaffold found in compounds targeting a wide range of proteins, which underscores the need for thorough selectivity testing. drugbank.com

Should the compound prove to be a potent and selective inhibitor of a target like sEH, it could be used to investigate the physiological and pathological roles of this enzyme in various cellular models. For example, it could be employed to study the downstream effects of EET accumulation in endothelial cells or neurons. Further development could involve synthesizing derivatives with tags (e.g., biotin (B1667282) or a fluorescent group) to facilitate target identification and pull-down experiments, further solidifying its role as a tool for biological research.

Future Directions in the Academic Research of this compound

The nascent status of research on this compound presents numerous opportunities for academic investigation. A structured research program could elucidate its chemical biology and therapeutic potential.

Systematic In Vitro Biological Evaluation: The primary step is to synthesize and screen the compound against the hypothesized targets outlined in section 8.1. This would involve assays such as complement-mediated hemolysis assays, enzymatic activity assays for recombinant human sEH, proliferation assays using a panel of cancer cell lines (e.g., the NCI-60 panel), and antimicrobial susceptibility testing against clinically relevant pathogens. nih.govmdpi.comnih.gov

Chiral Separation and Stereospecific Activity: The 1-phenylethyl group contains a chiral center. As seen in related complement inhibitors, the stereochemistry can be critical for biological activity. nih.gov Therefore, future research must involve the separation of the racemic mixture of this compound into its (R) and (S) enantiomers and the subsequent evaluation of each isomer to determine if the biological activity is stereospecific.

Structure-Activity Relationship (SAR) Studies: Upon confirmation of a primary biological activity, a focused medicinal chemistry program should be initiated. This would involve the synthesis of a library of analogues to establish a clear SAR. Modifications could be made at several positions:

Indole Ring: Substitution at the 4, 5, 6, or 7-positions to explore electronic and steric effects.

Urea Linker: N-methylation or other modifications to alter hydrogen bonding capacity and conformational rigidity.

Phenylethyl Moiety: Substitution on the phenyl ring to probe hydrophobic and electronic interactions within the target's binding pocket.

Mechanism of Action Studies: If the compound shows significant activity, subsequent studies should focus on elucidating its precise mechanism of action. For example, if it inhibits the complement system, experiments could determine if it acts on the classical, lectin, or alternative pathway and identify the specific protein component it binds to. nih.gov If it demonstrates anticancer effects, investigations into its impact on the cell cycle, apoptosis, or specific signaling pathways would be warranted.

Emerging Analogues and Their Research Potential

The research potential of this compound is significantly enhanced by the documented activities of its structural analogues. These related compounds provide a strong rationale for its investigation and a roadmap for potential structural optimization. The urea functionality is a versatile core, and modifications to the flanking aryl and alkyl groups have yielded compounds with diverse and potent biological activities. nih.gov

For example, extensive SAR studies on 1-phenyl-3-(1-phenylethyl)urea derivatives as complement inhibitors led to the discovery of compound 7l (structure not fully specified in the source), which has an IC₅₀ value as low as 13 nM. nih.govnih.gov This demonstrates that potent activity can be achieved from this scaffold. Similarly, the adamantyl urea derivative 3l (1-((3S,5S,7S)-adamantan-1-yl)-3-(3,4-dichlorophenyl)urea) showed outstanding and selective inhibition (94.5%) against Acinetobacter baumannii, identifying a new potential lead for antimicrobial drug discovery. nih.govmdpi.com

The study of these emerging analogues provides valuable insights. The critical role of the S-configuration at the phenylethyl center for complement inhibition and the high potency achieved with adamantyl groups in both antimicrobial and sEH inhibitors suggest key structural motifs that could be incorporated into future designs based on the this compound scaffold. nih.govmdpi.comnih.gov

| Compound Name/Identifier | Core Structure | Reported Biological Activity | Key Finding/Potency |

|---|---|---|---|

| 1-(3,4-dimethoxyphenyl)-3-(1-phenylethyl)urea | 1-Aryl-3-(1-phenylethyl)urea | Complement Inhibition | Moderate activity (IC₅₀ = 50 µM) that served as a screening hit. nih.gov |

| Compound 7l | 1-Aryl-3-(1-phenylethyl)urea derivative | Complement Inhibition | Potent inhibitor with an IC₅₀ of 13 nM. nih.govnih.gov |

| (R)-3-(4-chlorophenyl)-1-methyl-1-(1-phenylethyl)urea (3e) | N,N-disubstituted urea | Antimicrobial (A. baumannii) | Good inhibition against A. baumannii. nih.gov |

| 1-((3S,5S,7S)-adamantan-1-yl)-3-(3,4-dichlorophenyl)urea (3l) | Adamantyl urea | Antimicrobial (A. baumannii) | Outstanding and selective inhibition (94.5%). nih.govmdpi.com |

| 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea (7c) | Aryl urea | Anticancer | Significant growth inhibition (up to 89.61%) against ACHN cell line. mdpi.comresearchgate.net |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 1-(1H-indol-3-yl)-3-(1-phenylethyl)urea derivatives, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves coupling indole-3-carboxylic acid derivatives with substituted phenylalkylamines using carbodiimide-based coupling agents (e.g., DCC or EDC) in aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF). For example, in analogous urea derivatives, trifluoroacetic acid (TFA) or diisopropylethylamine (DIPEA) is used to activate intermediates . Solvent polarity and temperature significantly affect reaction kinetics and byproduct formation. Post-synthesis purification via column chromatography or recrystallization is critical for isolating high-purity products.

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound, and what are the expected spectral signatures?

- Methodological Answer :

- 1H NMR : The indole NH proton appears as a singlet near δ 10.5–11.5 ppm, while the urea NH protons resonate as broad peaks around δ 6.5–7.5 ppm. Aromatic protons from the phenyl and indole rings show multiplets in δ 7.0–8.0 ppm .

- 13C NMR : The urea carbonyl carbon is typically observed at δ 155–160 ppm. Indole C-3 and aromatic carbons of the phenylethyl group appear between δ 110–140 ppm .

- HRMS : Exact mass analysis confirms molecular ion peaks (e.g., [M+H]+) with deviations < 5 ppm.

Q. What are the key considerations in selecting solvents and coupling agents for the synthesis of urea-based compounds like this compound?

- Methodological Answer :

- Solvents : Polar aprotic solvents (e.g., DMF, DCM) enhance nucleophilicity of amine reactants. Deep eutectic solvents (e.g., choline chloride/urea mixtures) are emerging as green alternatives, improving reaction efficiency and reducing waste .

- Coupling Agents : Carbodiimides (e.g., EDC) with additives like HOBt minimize racemization. For acid-sensitive intermediates, TFA or DIPEA is used to maintain acidic pH .

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound derivatives in biological systems?

- Methodological Answer :

- Structural Modifications : Systematically vary substituents on the indole (e.g., halogenation at C-5) and phenylethyl groups (e.g., methyl or methoxy substitutions) to assess steric/electronic effects .

- Biological Assays : Use complement inhibition assays (e.g., C3b deposition assays) or enzyme-linked immunosorbent assays (ELISAs) to quantify inhibitory potency. Dose-response curves (IC50 values) and molecular docking studies correlate structural changes with activity .

- Factorial Design : Employ 2k factorial designs to test interactions between variables (e.g., solvent polarity, temperature) and optimize reaction yields .

Q. What strategies are effective in resolving contradictory data regarding the inhibitory potency of this compound across different studies?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., buffer pH, protein concentrations) and structural analogs (e.g., presence of electron-withdrawing groups) to identify confounding variables .

- Theoretical Frameworks : Apply quantum mechanical calculations (e.g., DFT) to model electron density distributions and predict binding affinities, reconciling discrepancies between experimental and computational results .

Q. How can computational chemistry tools be applied to predict the reactivity and optimize the synthesis of this compound derivatives?

- Methodological Answer :

- Reaction Path Search : Use density functional theory (DFT) to map energy profiles for urea bond formation, identifying transition states and rate-limiting steps .

- Machine Learning (ML) : Train ML models on existing reaction datasets to predict optimal solvent-catalyst combinations or troubleshoot low-yield reactions. Tools like COMSOL Multiphysics integrate AI for real-time simulation adjustments .

- Feedback Loops : Combine computational predictions with high-throughput experimentation to iteratively refine synthetic protocols .

Data Analysis and Validation

Q. What statistical approaches are recommended for validating the reproducibility of biological activity data for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.